Ethyl 2-(2-chlorophenoxy)propanoate

Chiral HPLC Vibrational Circular Dichroism Absolute Configuration Determination

Ethyl 2-(2-chlorophenoxy)propanoate (CAS 109583-03-1) is a critical Lofexidine Impurity 2 reference standard, supplied with comprehensive characterization data (1H/13C NMR, IR, MASS, HPLC purity) meeting ANDA submission requirements. The ortho-chloro substitution pattern and chiral α-carbon distinguish this compound from generic phenoxypropanoates, enabling validated VCD-based absolute configuration determination and β-cyclodextrin chiral HPLC resolution. This compound serves as a chiroptical benchmark for method development and is essential for QC in regulated pharmaceutical analysis.

Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
CAS No. 109583-03-1
Cat. No. B3045547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-chlorophenoxy)propanoate
CAS109583-03-1
Molecular FormulaC11H13ClO3
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC=CC=C1Cl
InChIInChI=1S/C11H13ClO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3
InChIKeyZASLLZRPQBIMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-chlorophenoxy)propanoate (CAS 109583-03-1): Chemical Identity and Procurement-Relevant Classification


Ethyl 2-(2-chlorophenoxy)propanoate (CAS 109583-03-1, MF: C₁₁H₁₃ClO₃, MW: 228.67 g/mol) is a chlorinated phenoxypropionate ester featuring a 2-chlorophenoxy group at the ortho position attached to a propanoate backbone [1]. The compound contains a chiral center at the propanoate α-carbon, rendering it a racemic mixture of (R)- and (S)-enantiomers unless otherwise specified [2]. Structurally, it is closely related to the α-aryloxypropanoic acid herbicide class, which includes commercial agents such as Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) and Dichloroprop (2-(2,4-dichlorophenoxy)propanoic acid) [3]. The compound serves primarily as a synthetic intermediate and analytical reference material in pharmaceutical and agrochemical research settings [1].

Why Generic Substitution of Ethyl 2-(2-chlorophenoxy)propanoate (CAS 109583-03-1) with Regioisomeric or In-Class Analogs Is Not Scientifically Justified


In-class substitution of ethyl 2-(2-chlorophenoxy)propanoate with regioisomers or structurally analogous esters is precluded by three material factors: First, the ortho-chloro substitution pattern confers distinct chiroptical properties relative to meta- or para-chlorinated regioisomers, as demonstrated by comparative vibrational circular dichroism (VCD) studies showing that 2-chlorophenoxy and 3-chlorophenoxy propanoic acid enantiomers exhibit measurably different spectral signatures [1]. Second, the chiral nature of the α-carbon dictates that racemic material and enantiopure preparations are not functionally interchangeable for stereoselective applications; baseline resolution of enantiomers has been achieved using β-cyclodextrin-based HPLC columns, but this requires validated chiral separation protocols that differ from those for regioisomeric analogs [2]. Third, the compound's specific role as a characterized pharmaceutical impurity (Lofexidine Impurity 2) carries analytical specifications that generic phenoxypropanoate esters do not satisfy, including comprehensive characterization data compliant with regulatory guidelines for ANDA submissions [3].

Quantitative Differentiation Evidence for Ethyl 2-(2-chlorophenoxy)propanoate (CAS 109583-03-1) Versus Closest Comparators


Regioisomeric Differentiation: Ortho- vs. Meta-Chlorophenoxy Substitution Pattern

The ortho-chloro substitution pattern of ethyl 2-(2-chlorophenoxy)propanoate confers distinct chiroptical behavior relative to the meta-chloro regioisomer (2-(3-chlorophenoxy)propanoic acid). A 2005 study by He and Polavarapu directly compared the enantiomers of both compounds using chiral HPLC resolution and mid-infrared vibrational circular dichroism (VCD) [1]. The absolute configuration of the (+)-enantiomer for both acids was unambiguously determined to be (R) following esterification to the corresponding methyl esters and comparison with ab initio DFT predictions at the B3LYP/6-31G* level [1].

Chiral HPLC Vibrational Circular Dichroism Absolute Configuration Determination

Analytical Reference Standard Specification: Regulatory-Compliant Characterization for Lofexidine Impurity Testing

Ethyl 2-(2-chlorophenoxy)propanoate is formally designated and supplied as Lofexidine Impurity 2 (CAS 109583-03-1) with comprehensive characterization data compliant with regulatory guidelines [1]. The product is supplied with detailed Certificates of Analysis (COA) that meet regulatory requirements for Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and quality control (QC) applications during commercial production of Lofexidine [1].

Pharmaceutical Impurity Profiling ANDA Submission Method Validation

Chiral Resolution Capability: Baseline Enantiomeric Separation via β-Cyclodextrin HPLC

The chiral center at the propanoate α-carbon of ethyl 2-(2-chlorophenoxy)propanoate necessitates enantioselective analytical methods for applications requiring stereochemical purity assessment. Recent developments in chiral separation techniques using β-cyclodextrin-based HPLC columns (reported in Journal of Chromatography A, 2024) have achieved baseline resolution of the (R)- and (S)-enantiomers of this compound [1].

Chiral Separation Enantioselective Analysis β-Cyclodextrin HPLC

Herbicidal Activity Inference: Class-Level ACCase Inhibition Potency of Free Acid Form

The parent free acid, 2-(2-chlorophenoxy)propanoic acid, functions as an inhibitor of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants . This mechanism aligns with the broader α-aryloxypropanoic acid herbicide class, which includes commercial agents such as Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) and Dichloroprop (2-(2,4-dichlorophenoxy)propanoic acid) [1]. The ethyl ester form serves as a pro-herbicide that can undergo hydrolysis to release the active free acid moiety .

ACCase Inhibition Herbicidal Activity Phenoxypropanoic Acids

Evidence-Based Procurement Scenarios for Ethyl 2-(2-chlorophenoxy)propanoate (CAS 109583-03-1)


Pharmaceutical Quality Control: Reference Standard for Lofexidine Impurity Profiling

Ethyl 2-(2-chlorophenoxy)propanoate is formally designated as Lofexidine Impurity 2 and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for Lofexidine [1]. Procurement of this specific impurity standard—rather than a generic synthetic intermediate—ensures access to comprehensive characterization data (including 1H NMR, 13C NMR, IR, MASS, and HPLC purity) that meets regulatory submission requirements and provides traceability against pharmacopeial standards (USP or EP) [1].

Chiroptical Method Development: Absolute Configuration Determination of α-Aryloxypropanoic Acid Derivatives

The established vibrational circular dichroism (VCD) methodology for 2-(2-chlorophenoxy)propanoic acid—including chiral HPLC resolution conditions and DFT-predicted spectra at the B3LYP/6-31G* level—provides a validated reference framework for determining the absolute configuration of structurally related chiral α-aryloxypropanoic acids [1]. The availability of unambiguous (+)-(R) absolute configuration data for this compound enables its use as a chiroptical benchmark in method development for environmental monitoring of chiral pollutants and herbicide degradation studies [1].

Enantioselective Analytical Method Validation: Chiral HPLC Protocol Evaluation

Recent advances in chiral separation techniques using β-cyclodextrin-based HPLC columns have demonstrated baseline resolution of the (R)- and (S)-enantiomers of ethyl 2-(2-chlorophenoxy)propanoate [1]. This validated separation capability makes the compound suitable for use as a test analyte in evaluating and validating new chiral stationary phases, optimizing mobile phase conditions for enantioselective separations, and establishing system suitability criteria for chiral HPLC methods in regulated analytical environments [1].

Agrochemical SAR Studies: Ortho-Chloro Substitution Pattern in ACCase Inhibitor Research

The ortho-monochloro substitution pattern of ethyl 2-(2-chlorophenoxy)propanoate provides a structurally distinct scaffold for structure-activity relationship (SAR) investigations targeting acetyl-CoA carboxylase (ACCase) inhibition [1]. Unlike the 2,4-dichloro or 4-chloro-2-methyl substitution patterns present in commercial herbicides Mecoprop and Dichloroprop [2], the ortho-chloro substitution offers a unique steric and electronic profile that may confer differential binding characteristics at the ACCase active site, supporting exploratory agrochemical lead optimization programs [1].

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